molecular formula C16H20F3NO3 B6592398 tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate CAS No. 2007915-52-6

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate

Cat. No.: B6592398
CAS No.: 2007915-52-6
M. Wt: 331.33 g/mol
InChI Key: FRSZKQRYCQUFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate (CAS: 2007915-52-6) is a morpholine derivative featuring a tert-butyl carboxylate group at the 4-position and a 3-(trifluoromethyl)phenyl substituent at the 2-position of the morpholine ring. Its molecular formula is C₁₆H₂₀F₃NO₃, with a molecular weight of 331.3 g/mol . This compound is characterized by the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research. It is commercially available in milligram to gram quantities with a purity of ≥95% .

Properties

IUPAC Name

tert-butyl 2-[3-(trifluoromethyl)phenyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-7-8-22-13(10-20)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSZKQRYCQUFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the morpholine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

P2Y14 Receptor Antagonism
One of the notable applications of this compound is its role as a P2Y14 receptor antagonist. Research indicates that derivatives of this compound exhibit high potency and selectivity for the P2Y14 receptor, which is implicated in various inflammatory processes. A study highlighted that modifications to the compound could enhance solubility and bioavailability, addressing challenges associated with hydrophobic compounds .

Table 1: P2Y14 Receptor Affinity Data

CompoundKi (nM)SolubilityNotes
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate<1PoorHigh selectivity
Modified Derivative 1<1ModerateImproved solubility
Modified Derivative 2<5GoodEnhanced bioavailability

Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis, particularly in the development of unnatural amino acids. The presence of the morpholine ring allows for diverse reactions that can lead to chiral centers, making it valuable for synthesizing biologically active compounds .

Case Study: Synthesis of Unnatural Amino Acids
In a recent study, this compound was employed as a key intermediate in the synthesis of a novel class of amino acids. The reaction conditions were optimized to achieve high yields and enantioselectivity, demonstrating the compound's utility in complex organic synthesis .

Drug Development

Potential Therapeutic Applications
The unique trifluoromethyl group enhances the lipophilicity of the compound, which can improve its pharmacokinetic properties. This characteristic is particularly advantageous in drug design, where lipophilicity plays a crucial role in membrane permeability and bioavailability.

Table 2: Pharmacokinetic Properties

PropertyThis compound
LipophilicityHigh
Membrane PermeabilityModerate
BioavailabilityNeeds optimization

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Morpholine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 2007915-52-6 C₁₆H₂₀F₃NO₃ 331.3 3-(Trifluoromethyl)phenyl, tert-butyl
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate 215917-99-0 C₁₀H₁₉NO₄ 217.26 Hydroxymethyl, tert-butyl
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate 112741-49-8 C₂₁H₂₃NO₄ 353.41 Diphenyl, oxo group, tert-butyl

Key Observations :

  • Electron Effects : The trifluoromethyl group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating hydroxymethyl group in the C₁₀ analog . This difference influences reactivity in nucleophilic or electrophilic reactions.

Physical and Chemical Properties

Table 2: Physical Properties of Selected Morpholine Derivatives

Compound Name Density (g/cm³) Boiling Point (°C) Flash Point (°C) Solubility (Predicted)
This compound N/A N/A N/A Low (high lipophilicity)
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate 1.118 320.7 147.8 Moderate (polar hydroxymethyl)
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate N/A >300 (estimated) >150 (estimated) Low (non-polar diphenyl)

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the target compound increases its logP value compared to the hydroxymethyl analog, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : The C₂₁ compound’s higher molecular weight and aromatic substituents suggest greater thermal stability, aligning with typical trends in organic chemistry .

Biological Activity

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is a synthetic compound with significant potential in biological applications. Its molecular formula is C16H20F3NO3, and it has a molecular weight of approximately 331.33 g/mol. The compound features a morpholine ring, which is integral to its biological activity, and a trifluoromethyl group that enhances lipophilicity, thereby increasing its interaction with biological systems.

Molecular Structure

The structural formula of this compound can be represented as follows:

C16H20F3NO3\text{C}_{16}\text{H}_{20}\text{F}_3\text{N}\text{O}_3

Physical Properties

PropertyValue
Molecular Weight331.33 g/mol
Density1.137 g/cm³
Boiling Point305.2 °C at 760 mmHg
LogP3.815
Flash Point138.4 °C

Preliminary studies indicate that this compound interacts with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. The presence of the trifluoromethyl group may enhance its binding affinity to target proteins due to increased hydrophobic interactions.

Anticancer Activity

Research has shown that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives have demonstrated IC50 values against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). A comparative analysis is provided below:

Compound NameIC50 (µM) MCF-7IC50 (µM) HCT-116
This compoundTBDTBD
Prodigiosin1.932.84
Novel Oxadiazole Derivative0.480.19

Apoptosis Induction

Studies have indicated that this compound may induce apoptosis in cancer cells by activating caspase pathways, similar to known anticancer agents like Tamoxifen. Flow cytometry analyses have shown cell cycle arrest at the G1 phase and increased caspase-3/7 activity, suggesting a mechanism for its anticancer effects.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of morpholine derivatives, this compound was tested against various cancer cell lines. Results indicated that the compound significantly inhibited cell growth at concentrations comparable to established chemotherapeutics, highlighting its potential as a lead compound for further development.

Case Study 2: Interaction with Biological Targets

Another investigation focused on the interaction of this compound with specific protein targets involved in oncogenic signaling pathways. The study utilized molecular docking simulations to predict binding affinities and identified key amino acid residues involved in the interaction, providing insights into its mechanism of action.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in anticancer drug development. Its unique structural features contribute to enhanced lipophilicity and potential therapeutic efficacy.

Future research should focus on:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Structural modifications to optimize potency and selectivity.
  • Exploration of additional biological activities , including antibacterial and anti-inflammatory properties.

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate?

The synthesis typically involves:

  • Trifluoromethyl group introduction : Electrophilic aromatic substitution or coupling reactions using precursors like 3-(trifluoromethyl)phenylboronic acid or halogenated intermediates (e.g., 3-bromo(trifluoromethyl)benzene) .
  • Morpholine ring formation : Cyclization of amino alcohols or via reductive amination, with the tert-butyl carbamate acting as a protecting group for the amine .
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced early to prevent side reactions and removed under acidic conditions (e.g., TFA) post-synthesis .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Identifies aromatic protons (δ 7.4–8.1 ppm) and morpholine protons (δ 3.5–4.5 ppm).
  • ¹³C NMR : Confirms the carbonyl group (δ ~155 ppm) and trifluoromethyl carbon (δ ~125 ppm, split due to coupling with fluorine).
  • ¹⁹F NMR : Single peak near δ -60 ppm for the CF₃ group .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~362).
    • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of intermediates (e.g., trifluoromethylbenzene derivatives) .
  • Storage : Keep in a cool, dry place away from ignition sources, as fluorinated compounds may decompose under heat .

Advanced Research Questions

Q. How can enantiomeric purity of the morpholine ring be controlled during synthesis?

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium or organocatalysts for stereoselective ring closure. For example, (R)-BINAP ligands can induce specific configurations .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization for high enantiomeric excess (ee > 95%) .

Q. What role does the trifluoromethyl group play in modulating biological activity?

  • Metabolic Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing pharmacokinetic profiles .
  • Electron-Withdrawing Effects : Increases electrophilicity of adjacent groups, facilitating interactions with target proteins (e.g., kinase inhibitors) .
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .

Q. How do conflicting reports on reaction yields for trifluoromethyl incorporation arise, and how can they be resolved?

  • Source of Contradictions :
  • Substrate Purity : Trace moisture in reagents (e.g., boronic acids) can reduce coupling efficiency .
  • Catalyst Deactivation : Pd(PPh₃)₄ may degrade if not stored under inert conditions.
    • Mitigation Strategies :
  • Use anhydrous solvents and rigorously dry glassware.
  • Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ with SPhos ligand) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Purification : Column chromatography is impractical at large scale; switch to recrystallization (e.g., using ethyl acetate/hexane) .
  • Byproduct Formation : Under high concentrations, dimerization of the morpholine intermediate may occur. Adjust reaction stoichiometry (e.g., 1.2 eq. of amine) to suppress this .
  • Cost of Fluorinated Reagents : Substitute expensive trifluoromethyl sources (e.g., TMSCF₃) with CF₃CO₂Na in copper-mediated reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.